Cas no 2229272-56-2 (methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate)

methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2229272-56-2
- EN300-1738928
- methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate
-
- インチ: 1S/C10H14N2O5/c1-12-5-6(4-7(13)9(14)16-2)8(11-12)10(15)17-3/h5,7,13H,4H2,1-3H3
- InChIKey: MNGWFGOZTPNBKM-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)OC)CC1=CN(C)N=C1C(=O)OC
計算された属性
- せいみつぶんしりょう: 242.09027155g/mol
- どういたいしつりょう: 242.09027155g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0
methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1738928-0.1g |
methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229272-56-2 | 0.1g |
$1371.0 | 2023-09-20 | ||
Enamine | EN300-1738928-5.0g |
methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229272-56-2 | 5g |
$4517.0 | 2023-06-03 | ||
Enamine | EN300-1738928-0.5g |
methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229272-56-2 | 0.5g |
$1495.0 | 2023-09-20 | ||
Enamine | EN300-1738928-10g |
methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229272-56-2 | 10g |
$6697.0 | 2023-09-20 | ||
Enamine | EN300-1738928-0.05g |
methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229272-56-2 | 0.05g |
$1308.0 | 2023-09-20 | ||
Enamine | EN300-1738928-0.25g |
methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229272-56-2 | 0.25g |
$1432.0 | 2023-09-20 | ||
Enamine | EN300-1738928-5g |
methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229272-56-2 | 5g |
$4517.0 | 2023-09-20 | ||
Enamine | EN300-1738928-10.0g |
methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229272-56-2 | 10g |
$6697.0 | 2023-06-03 | ||
Enamine | EN300-1738928-1.0g |
methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229272-56-2 | 1g |
$1557.0 | 2023-06-03 | ||
Enamine | EN300-1738928-2.5g |
methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229272-56-2 | 2.5g |
$3051.0 | 2023-09-20 |
methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate 関連文献
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylateに関する追加情報
Methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2229272-56-2): A Comprehensive Overview
Methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate, identified by its CAS number 2229272-56-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrazole class, which is renowned for its diverse biological activities and applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a 1-methyl-1H-pyrazole core and functional groups such as hydroxyl, methoxy, and ester moieties, contribute to its unique chemical properties and potential therapeutic benefits.
The synthesis and characterization of this compound have been subjects of extensive research due to its potential applications in drug development. The 4-(2-hydroxy-3-methoxy-3-oxopropyl) substituent introduces a complex polyol side chain, which can influence the compound's solubility, bioavailability, and interaction with biological targets. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating further exploration of its pharmacological properties.
In the realm of medicinal chemistry, pyrazole derivatives have garnered considerable attention for their role as scaffolds in the design of novel therapeutic agents. The< strong>Methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate structure exhibits promising characteristics for drug discovery, including a balance between lipophilicity and polarizability. These attributes are crucial for optimizing pharmacokinetic profiles, ensuring effective delivery to target tissues, and minimizing off-target effects.
Recent studies have highlighted the biological activities of pyrazole derivatives, particularly their anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of functional groups in Methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate may contribute to its ability to modulate various biological pathways. For instance, the hydroxyl and methoxy groups can engage in hydrogen bonding interactions with biological targets, while the ester moiety provides a site for further chemical modification or conjugation with other bioactive molecules.
The compound's potential as an intermediate in the synthesis of more complex molecules has also been explored. Researchers have leveraged its structural framework to develop novel analogs with enhanced biological activity or improved pharmacokinetic profiles. The versatility of Methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate lies in its ability to serve as a building block for diverse pharmacophores, making it a valuable asset in drug discovery pipelines.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between Methyl 4-(2-hydroxy-3-methoxy-3-oxopropyl)-1-methyl-1H-pyrazole-3-carboxylate and biological targets. These approaches have provided insights into the compound's binding affinity, mode of action, and potential side effects. By integrating experimental data with computational predictions, researchers can refine the design of Methyl 4-(2-hydroxy-3-methoxy-3-o-propyl)-1-methyl-lH-pyrazole-l-carboxylate-based drugs to achieve optimal therapeutic efficacy.
The development of novel synthetic routes has also been a focus area for researchers working with Methyl 4-(2-hydroxy-l -methoxy-l -oxopropyl)-l -methyl-l H -pyrazole-l -carboxylate. Advances in green chemistry principles have encouraged the adoption of sustainable methodologies that minimize waste and energy consumption while maintaining high yields and purity levels. Such innovations not only enhance the economic feasibility of producing this compound but also align with global efforts to promote environmentally responsible chemical practices.
The future prospects for Methyl 4-(2-hydroxy-l -methoxy-l -oxopropyl)-l -methyl-l H -pyrazole-l -carboxylate are promising, with ongoing research aimed at uncovering new applications and expanding its therapeutic potential. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies will be essential in translating laboratory findings into clinical reality. As our understanding of this compound grows, so too will its contributions to addressing critical challenges in human health.
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